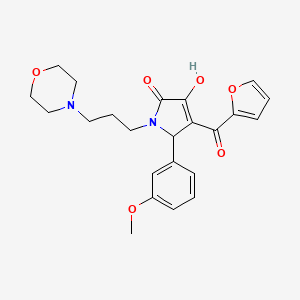![molecular formula C16H13ClN4O2S3 B12160501 2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B12160501.png)
2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-furan-2-ylmethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
分子式C16H13ClN4O2S3 を持つ化合物は、塩素、窒素、酸素、硫黄原子を含む複雑な有機分子です。
準備方法
合成ルートと反応条件
C16H13ClN4O2S3 の合成は、一般的に中間体の生成を含む複数の段階で実施されます。具体的な合成ルートは異なる場合がありますが、通常は次の段階を含みます。
中間体の生成: 初期段階では、ニトロ化、ハロゲン化、スルホン化などの反応によって中間体を生成することがよくあります。
カップリング反応: これらの中間体は、その後、特定の条件下で結合されて、目的の化合物を生成するカップリング反応に供されます。
精製: 最終生成物は、再結晶またはクロマトグラフィーなどの手法を用いて精製され、目的の純度と収率が保証されます。
工業生産方法
工業的な環境では、C16H13ClN4O2S3 の生産は、反応器内の大規模な反応とそれに続く精製プロセスを含む場合があります。条件は、収率を最大化し、コストを最小限に抑えるために最適化され、多くの場合、触媒、制御された温度と圧力が使用されます。
化学反応の分析
反応の種類
C16H13ClN4O2S3: は、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化されて、異なる酸化生成物を生成する可能性があります。
還元: 還元反応によって、この化合物は異なる還元形態に変換されます。
置換: この化合物は、1つ以上の原子が他の原子または基に置き換えられる置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤が頻繁に使用されます。
置換: ハロゲン(Cl2、Br2)または求核剤(NH3、OH-)などの試薬が置換反応で使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用された特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はチオールまたはアミンを生成する可能性があります。
科学的研究の応用
C16H13ClN4O2S3: は、科学研究で幅広い応用があります。
化学: これは、有機合成における試薬として、そしてより複雑な分子の構成要素として使用されます。
生物学: この化合物は、抗菌性や抗癌性を含む、潜在的な生物学的活性について研究されています。
医学: 様々な疾患に対する治療薬としての可能性を探る研究が進められています。
工業: これは、特殊化学薬品や材料の製造に使用されます。
作用機序
C16H13ClN4O2S3 の作用機序は、特定の分子標的や経路との相互作用を含みます。これは、酵素または受容体と結合することで、その活性を調節する可能性があります。正確な経路は、特定の用途と研究されている生物系によって異なります。
類似の化合物との比較
C16H13ClN4O2S3: は、他の類似の化合物と比較して、その独自性を際立たせることができます。
類似の化合物: 構造が類似した化合物には、同様の官能基または分子骨格を持つものが含まれます。
独自性: 塩素、窒素、硫黄原子の組み合わせなど、特定の官能基の存在により、独自の化学的および生物学的特性がもたらされます。
類似化合物との比較
C16H13ClN4O2S3: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include those with similar functional groups or molecular frameworks.
Uniqueness: The presence of specific functional groups, such as the combination of chlorine, nitrogen, and sulfur atoms, gives unique chemical and biological properties.
特性
分子式 |
C16H13ClN4O2S3 |
|---|---|
分子量 |
425.0 g/mol |
IUPAC名 |
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-furan-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C16H13ClN4O2S3/c17-13-6-2-1-4-11(13)9-24-15-20-21-16(26-15)25-10-14(22)19-18-8-12-5-3-7-23-12/h1-8H,9-10H2,(H,19,22)/b18-8- |
InChIキー |
YSPNRFQZUDOIIK-LSCVHKIXSA-N |
異性体SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC(=O)N/N=C\C3=CC=CO3)Cl |
正規SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=CO3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 5-fluoro-2-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12160420.png)
![methyl 3-(4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate](/img/structure/B12160421.png)


![2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B12160445.png)
![N-(1H-benzo[d]imidazol-2-yl)-4-methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxamide](/img/structure/B12160446.png)
![N-[1-(naphthalen-1-ylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide](/img/structure/B12160452.png)
![3-Hydroxy-1-(6-methylbenzothiazol-2-yl)-5-[4-(methylethyl)phenyl]-4-(2-thienyl carbonyl)-3-pyrrolin-2-one](/img/structure/B12160457.png)
![2'-(butan-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12160464.png)
![7-[(4-Fluorophenyl)(pyrimidin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B12160469.png)

![1-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B12160491.png)

![N-{3-[(6-methoxypyridin-3-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide](/img/structure/B12160506.png)
